(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Descripción
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-11-16(24-19-18-11)17(21)20-12-7-8-13(20)10-15(9-12)25(22,23)14-5-3-2-4-6-14/h2-6,12-13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGFRJXRYKADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its distinct functional groups:
- Thiadiazole moiety : Known for various biological activities.
- Bicyclic structure : Contributes to the compound's pharmacokinetic properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the 4-methyl-1,2,3-thiadiazole moiety enhances the interaction with microbial targets, leading to increased efficacy against various pathogens.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate to High | |
| Gram-negative Bacteria | Moderate | |
| Fungi | Significant |
Anticonvulsant Properties
Studies have shown that compounds containing the thiadiazole ring can exhibit anticonvulsant activity. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.
Case Study :
In a study evaluating various thiadiazole derivatives, one compound demonstrated a significant reduction in seizure activity in animal models using the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The compound showed an inhibition rate of 75% at a dosage of 20 mg/kg .
Anticancer Activity
Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. The presence of the thiadiazole ring enhances apoptotic pathways and inhibits tumor growth.
The biological activities of (4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Oxidative Stress Induction : Induces oxidative stress in cancer cells leading to apoptosis.
Comparación Con Compuestos Similares
Key Observations :
- The target compound’s bicyclic framework distinguishes it from β-lactam analogues (e.g., cephalosporin derivatives) but shares sulfonyl and heterocyclic motifs that enhance enzyme inhibition .
- Unlike triazole-based compounds , the thiadiazole ring in the target may improve metabolic stability due to reduced oxidative susceptibility.
Bioactivity and Pharmacological Profiles
Notable Findings:
- The phenylsulfonyl group in the target compound is critical for interactions with sulfotransferases, as seen in triazole-based inhibitors .
- Thiadiazole rings in cephalosporin derivatives exhibit potent Gram-negative activity , suggesting the target compound could be optimized for similar applications.
Physicochemical Properties
Implications :
- The target compound’s low solubility may necessitate formulation adjustments (e.g., PEGylation ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
